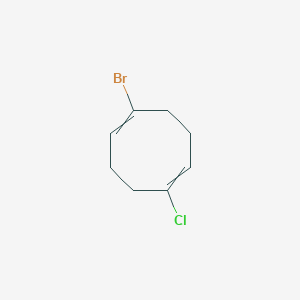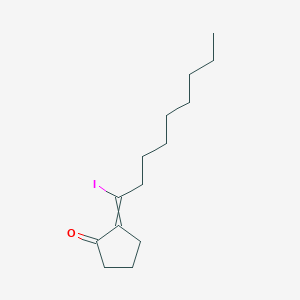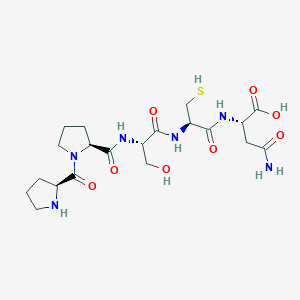
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
化学反応の分析
Types of Reactions
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tryptophan and histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
科学的研究の応用
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine has several applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring potential therapeutic uses, such as enzyme inhibitors or receptor agonists.
Industry: Developing peptide-based materials and sensors.
作用機序
The mechanism of action of L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins, leading to various biological effects. The molecular targets and pathways involved are determined by the peptide’s structure and the context of its use.
類似化合物との比較
Similar Compounds
Goserelin: A synthetic peptide used in hormone therapy.
Leuprolide: Another synthetic peptide with applications in treating hormone-sensitive cancers.
Histrelin: Used in the treatment of prostate cancer and central precocious puberty.
Uniqueness
L-Seryl-L-seryl-L-histidyl-D-leucyl-L-prolyl-L-tryptophyl-L-alanine is unique due to its specific sequence and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic development.
特性
CAS番号 |
917617-97-1 |
|---|---|
分子式 |
C37H52N10O10 |
分子量 |
796.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C37H52N10O10/c1-19(2)11-28(45-33(52)27(13-22-15-39-18-41-22)43-34(53)29(17-49)46-31(50)24(38)16-48)36(55)47-10-6-9-30(47)35(54)44-26(32(51)42-20(3)37(56)57)12-21-14-40-25-8-5-4-7-23(21)25/h4-5,7-8,14-15,18-20,24,26-30,40,48-49H,6,9-13,16-17,38H2,1-3H3,(H,39,41)(H,42,51)(H,43,53)(H,44,54)(H,45,52)(H,46,50)(H,56,57)/t20-,24-,26-,27-,28+,29-,30-/m0/s1 |
InChIキー |
LUJOEVBLFQDRIC-PJFRBHBJSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)


![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)

![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)

![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)



